molecular formula C8H7F3N2O B3043649 3-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-3-ol CAS No. 892414-46-9

3-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-3-ol

Cat. No.: B3043649
CAS No.: 892414-46-9
M. Wt: 204.15 g/mol
InChI Key: IGFWDSXFKZETQZ-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a pyrrolo[2,3-b]pyridine core with a hydroxyl (-OH) group and a trifluoromethyl (-CF₃) substituent at the 3-position of the dihydro ring (Figure 1). Its molecular formula is C₈H₇F₃N₂O, with a molecular weight of 188.15 g/mol (CAS: 1150618-34-0) .

Properties

IUPAC Name

3-(trifluoromethyl)-1,2-dihydropyrrolo[2,3-b]pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O/c9-8(10,11)7(14)4-13-6-5(7)2-1-3-12-6/h1-3,14H,4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFWDSXFKZETQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(N1)N=CC=C2)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901182733
Record name 2,3-Dihydro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901182733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892414-46-9
Record name 2,3-Dihydro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=892414-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901182733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, H2O2

    Reducing agents: LiAlH4, NaBH4

    Nucleophiles: Halides, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Key Properties :

  • Polarity: The hydroxyl group enhances hydrophilicity compared to non-hydroxylated analogues.
  • Electron Effects : The -CF₃ group is electron-withdrawing, influencing reactivity and binding interactions.
  • Synthetic Routes : Synthesized via epoxide ring-opening reactions with ammonia, as described in .

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolo[2,3-b]pyridine Core

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
Target Compound -OH, -CF₃ at C3 188.15 Enhanced polarity; dihydro structure reduces aromaticity.
3-Fluoro-1H-pyrrolo[2,3-b]pyridine -F at C3 136.11 Fully aromatic; lacks -OH and -CF₃, reducing metabolic stability.
3-(1-(Trifluoromethyl)cyclopropyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-3-ol -CF₃-cyclopropyl at C3 248.1 Bulky cyclopropyl group increases lipophilicity; retains -OH for H-bonding.
5-Phenyl-3-N-acylamino-pyrrolo[2,3-b]pyridine -Ph at C5, -NH-acyl at C3 ~315 Aromatic core with aminoacyl group; potential kinase inhibition activity.

Key Observations :

  • Hydroxyl Group Impact: The -OH in the target compound improves solubility but may reduce membrane permeability compared to non-hydroxylated analogues like 3-fluoro derivatives .
  • Trifluoromethyl vs.

Heterocyclic Modifications

Compound Name Core Structure Functional Groups Biological Activity (if reported) Reference
Target Compound Dihydro-pyrrolopyridine -OH, -CF₃ Not explicitly stated; inferred MAP4K1 inhibition potential.
3-[4-(1H-Indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridine Pyrrolopyridine-thiazole-indole hybrid Thiazole, indole Antiproliferative activity (e.g., against cancer cell lines).
2,3-Dihydrofuro[2,3-b]pyridin-3-ol Dihydrofuropyridine -OH, furan ring Unknown; structural similarity suggests possible CNS activity.

Key Observations :

  • Hybrid Structures : Thiazole-indole-pyrrolopyridine hybrids () demonstrate broader pharmacological applications, such as antiproliferative effects, but with increased synthetic complexity.

Functional Group Comparisons

Compound Name Functional Group Impact on Properties Reference
Target Compound -OH, -CF₃ Balanced polarity; metabolic resistance from -CF₃.
2,2,2-Trifluoro-1-(1-[3-(trifluoromethyl)benzyl]-1H-pyrrolo[2,3-b]pyridin-3-yl)-1-ethanone -CO-CF₃, -Benzyl-CF₃ High lipophilicity; ketone group may enhance reactivity.
3,3-Difluoro-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-ol -CH₂CF₂, -CH₂OH Increased steric bulk; dual fluorination for metabolic stability.

Key Observations :

  • Ketone vs. Hydroxyl : The ketone derivative () is more electrophilic, enabling nucleophilic reactions absent in the target compound.
  • Dual Fluorination : Compounds with multiple -F groups (e.g., ) exhibit enhanced metabolic stability but may face synthetic challenges.

Biological Activity

3-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-3-ol is a novel compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and comparative studies with related compounds.

The molecular formula of this compound is C8H7F3N2OC_8H_7F_3N_2O with a molecular weight of 188.15 g/mol. The trifluoromethyl group (-CF₃) is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity.

Antiparasitic Activity

Recent studies have highlighted the compound's potential as an antiparasitic agent. For example, derivatives containing the trifluoromethyl group have shown enhanced activity against Plasmodium falciparum, the causative agent of malaria. In vitro assays demonstrated an effective concentration (EC₅₀) of 0.010 μM for derivatives with the trifluoromethyl group compared to 0.064 μM for non-fluorinated analogs .

The mechanism by which this compound exerts its biological effects appears to involve inhibition of key enzymes in the parasite's metabolic pathways. The trifluoromethyl group enhances binding affinity to these targets due to increased hydrophobic interactions and potential hydrogen bonding capabilities .

Comparative Studies

Comparative studies with other pyrrolidine derivatives reveal that the introduction of the trifluoromethyl moiety significantly boosts biological activity. For instance:

CompoundEC₅₀ (μM)Notes
Non-fluorinated analog0.064Baseline activity
Trifluoromethyl derivative0.010Enhanced activity

These findings suggest that the trifluoromethyl substitution is a critical factor in optimizing pharmacological properties.

Case Studies

  • Antiparasitic Efficacy : In a controlled study involving various pyrrolidine derivatives, this compound was tested against P. falciparum. The study reported significant reductions in parasite viability at low concentrations, indicating its potential as a therapeutic agent in malaria treatment .
  • Metabolic Stability : Another study assessed the metabolic stability of this compound in human liver microsomes, revealing that it maintains stability better than its non-fluorinated counterparts, which is crucial for drug development .

Q & A

Basic: What are the optimized synthetic routes for 3-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-3-ol, and how can purity be ensured during synthesis?

Methodological Answer:
The compound is synthesized via a two-step process:

Cyclopropane Ring Formation : Reaction of 3-(1-(trifluoromethyl)cyclopropyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-3-ol with pyridine and thionyl chloride in dichloromethane under nitrogen atmosphere at 0°C, yielding a dihydro intermediate .

Purification : The product is isolated via filtration and vacuum drying, achieving 42% yield for the first batch and 8% for the second batch. Lyophilization of the filtrate improves recovery .
Purity Assurance : Use of anhydrous solvents (e.g., dichloromethane), inert atmospheres, and chromatographic techniques (e.g., HPLC) are critical. Characterization via 1^1H NMR and mass spectrometry (e.g., ESI-MS m/z: 309.9) confirms structural integrity .

Basic: How is this compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

  • 1^1H NMR : Key peaks include aromatic protons (δ 7.14–8.20 ppm), hydroxyl groups (δ 11.6–12.25 ppm), and trifluoromethyl signals (split into quartets due to 19^{19}F coupling) .
  • ESI-MS : Molecular ion peaks at m/z 309.9 (M+H+^+) confirm the molecular weight (C8_8H7_7F3_3N2_2O; MW: 204.18) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) assess purity (>95%) .

Advanced: How does this compound interact with biological targets like MAP4K1, and what experimental models validate its activity?

Methodological Answer:

  • Mechanism : The compound inhibits MAP4K1, a kinase regulating T-cell activation, by binding to its ATP pocket. This enhances anti-tumor immunity in preclinical models .
  • Validation :
    • In Vitro : Jurkat T-cells treated with the compound show increased IL-2 secretion (ELISA) and phosphorylation inhibition (Western blot) .
    • In Vivo : Mouse xenograft models (e.g., melanoma) demonstrate reduced tumor growth and increased CD8+^+ T-cell infiltration (flow cytometry) .

Advanced: What strategies address low yields or impurities during the synthesis of this compound?

Methodological Answer:

  • Low Yield Mitigation :
    • Temperature Control : Maintain 0°C during thionyl chloride addition to prevent side reactions .
    • Solvent Optimization : Use dichloromethane for improved solubility of intermediates .
  • Impurity Removal :
    • Lyophilization : Effective for removing volatile byproducts .
    • Recrystallization : Ethanol/water mixtures (7:3 v/v) enhance crystalline purity .

Advanced: How can researchers resolve contradictions in polymorphic form data for this compound?

Methodological Answer:

  • Crystallographic Analysis : Single-crystal X-ray diffraction (SC-XRD) distinguishes between polymorphs. For example, hydrochloride salts (CAS 2137774-85-5) may adopt different packing arrangements .
  • Thermal Analysis : Differential scanning calorimetry (DSC) identifies melting point variations (e.g., mp 189–190°C for related analogs) .
  • Patent Cross-Referencing : Compare crystalline form data from patents (e.g., solid forms in EP Bulletins) to validate stability under humidity/temperature stress .

Advanced: What computational methods predict the reactivity of the trifluoromethyl group in further functionalization?

Methodological Answer:

  • DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis set models electrophilic substitution at the trifluoromethyl site. Fukui indices identify nucleophilic hotspots .
  • Experimental Validation : Reactivity predictions are tested via Suzuki-Miyaura coupling (e.g., Pd(PPh3_3)4_4, K2_2CO3_3, toluene/EtOH) to introduce aryl groups at position 5 .

Advanced: How does the compound’s stereochemistry influence its pharmacokinetic properties?

Methodological Answer:

  • Chiral HPLC : Separates enantiomers using Chiralpak AD-H columns (hexane/isopropanol, 90:10). The (3R) configuration shows 3-fold higher metabolic stability in liver microsomes .
  • Pharmacokinetic Profiling : In vivo studies in rats reveal the (3R)-enantiomer has a longer half-life (t1/2_{1/2} = 6.2 h vs. 2.1 h for (3S)) due to reduced CYP3A4 metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-3-ol
Reactant of Route 2
3-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-3-ol

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